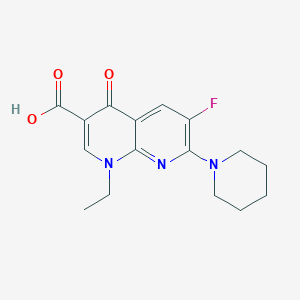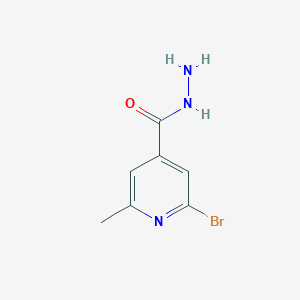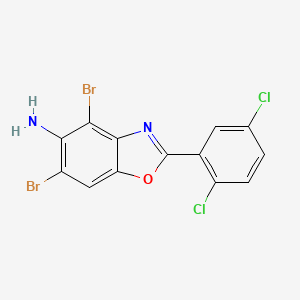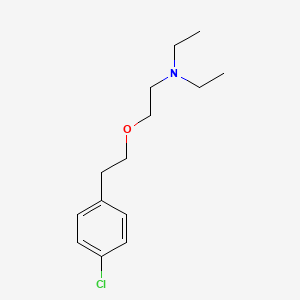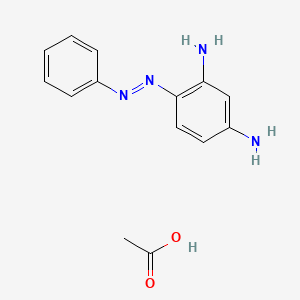
4-(Phenylazo)benzene-1,3-diamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylazo)benzene-1,3-diamine acetate, also known as chrysoidine acetate, is an organic compound with the molecular formula C14H16N4O2. It is a derivative of azobenzene and is characterized by the presence of an azo group (-N=N-) linked to a benzene ring substituted with amino groups. This compound is known for its vibrant orange color and is used in various industrial applications, including dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylazo)benzene-1,3-diamine acetate typically involves the diazotization of aniline derivatives followed by azo coupling. The general synthetic route can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 1,3-diaminobenzene in an acidic medium to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylazo)benzene-1,3-diamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(Phenylazo)benzene-1,3-diamine acetate has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 4-(Phenylazo)benzene-1,3-diamine acetate involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. The molecular targets include enzymes and receptors involved in metabolic pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A parent compound with similar azo functionality.
4-(Phenylazo)aniline: Similar structure but lacks the additional amino groups.
2,4-Diaminoazobenzene: Another derivative with different substitution patterns.
Uniqueness
4-(Phenylazo)benzene-1,3-diamine acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and azo groups allows for versatile reactivity and applications in various fields .
Properties
CAS No. |
75660-25-2 |
|---|---|
Molecular Formula |
C12H12N4.C2H4O2 C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
acetic acid;4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H12N4.C2H4O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-2(3)4/h1-8H,13-14H2;1H3,(H,3,4) |
InChI Key |
VKWMKHKYDTTYER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Related CAS |
495-54-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
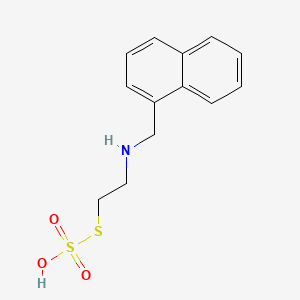
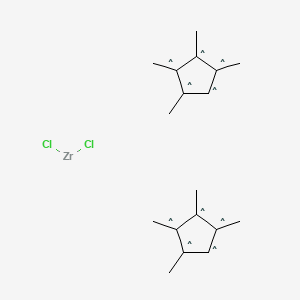
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
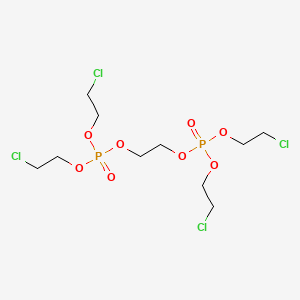
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
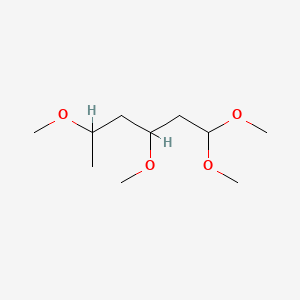
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
